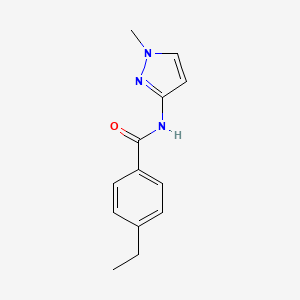
4-ethyl-N-(1-methylpyrazol-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-N-(1-methylpyrazol-3-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly known as EMA401 and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用機序
The mechanism of action of EMA401 involves the selective blockade of the AT2R. This receptor is known to be involved in the regulation of blood pressure, as well as other physiological processes, including cell growth and differentiation. By blocking the AT2R, EMA401 can modulate the activity of angiotensin II, which is a hormone that plays a role in the regulation of blood pressure and fluid balance.
Biochemical and Physiological Effects
EMA401 has been shown to have several biochemical and physiological effects. In animal models, EMA401 has been shown to reduce blood pressure and improve vascular function. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In addition, EMA401 has been shown to have analgesic effects in animal models of neuropathic pain.
実験室実験の利点と制限
One of the main advantages of using EMA401 in lab experiments is its high selectivity for the AT2R. This allows researchers to specifically target this receptor without affecting other receptors in the body. In addition, EMA401 has been shown to have high potency, which means that it can be used at low concentrations. However, one limitation of using EMA401 is that it has a relatively short half-life, which means that it may need to be administered frequently in experiments.
将来の方向性
There are several future directions for research on EMA401. One area of research is the development of more potent and selective AT2R blockers. Another area of research is the exploration of the potential therapeutic applications of EMA401 in various diseases, including hypertension, heart failure, and diabetes. In addition, the use of EMA401 as an analgesic in human clinical trials is an area of active research. Finally, the development of new synthesis methods for EMA401 may lead to more efficient and cost-effective production of this compound.
Conclusion
In conclusion, EMA401 is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. Future research on EMA401 may lead to the development of new therapies for various diseases, as well as the development of more potent and selective AT2R blockers.
合成法
The synthesis of EMA401 involves several steps, including the preparation of 4-ethylbenzoic acid, which is then converted to 4-ethylbenzoyl chloride. The 1-methylpyrazole-3-carboxamide is then reacted with the 4-ethylbenzoyl chloride to produce EMA401. This synthesis method has been optimized to produce high yields of EMA401 with high purity.
科学的研究の応用
EMA401 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a selective blocker of the angiotensin II type 2 receptor (AT2R). This receptor is known to play a role in the regulation of blood pressure and has been implicated in various diseases, including hypertension, heart failure, and diabetes. EMA401 has been shown to have a high affinity for the AT2R and can selectively block its activity without affecting the angiotensin II type 1 receptor (AT1R).
特性
IUPAC Name |
4-ethyl-N-(1-methylpyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-3-10-4-6-11(7-5-10)13(17)14-12-8-9-16(2)15-12/h4-9H,3H2,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAZLQVNYZYHBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=NN(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(1-methylpyrazol-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


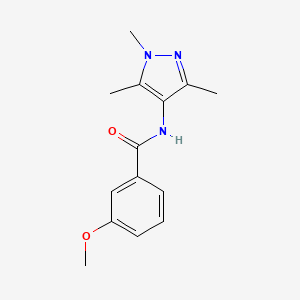
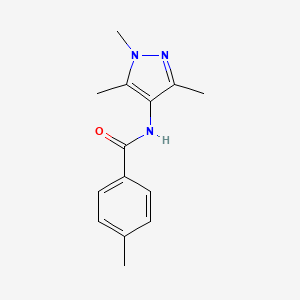
![5-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7458976.png)
![2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7458983.png)
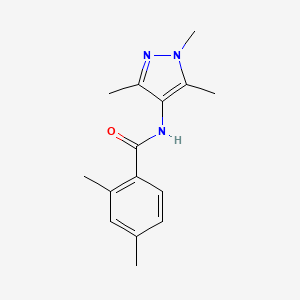

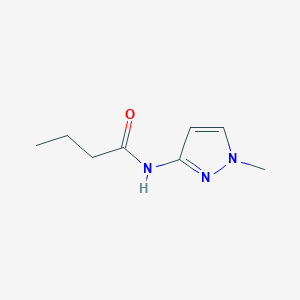
![2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide](/img/structure/B7459025.png)
![N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7459028.png)
![Methyl 2-[[5-(piperidin-1-ylmethyl)furan-2-carbonyl]amino]acetate](/img/structure/B7459035.png)


